This compound falls under the broader category of isoquinoline derivatives, which are known for their diverse biological activities, including antitumor and neuroprotective effects. Isoquinoline alkaloids have been extensively studied for their pharmacological properties and serve as a foundation for developing new therapeutic agents .
The synthesis of 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.
In one reported method, tetrahydroisoquinoline is reacted with phosphorus sulfide to form the thiazole ring. This reaction may involve intermediate formation that subsequently undergoes cyclization to yield the final product. The yields and purity of the synthesized compound can be optimized by adjusting reaction times and temperatures .
The molecular structure of 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline features:
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline can participate in various chemical reactions that modify its structure or introduce functional groups.
The mechanism of action for compounds like 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is often linked to their ability to interact with biological targets at the molecular level.
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline has potential applications in several fields:
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline represents a fused tricyclic heterocyclic system of significant chemical and pharmacological interest. Its core structure integrates a partially saturated isoquinoline moiety (5,6,7,8-tetrahydroisoquinoline) annulated with a thiazole ring at the [4,5-h] position, indicative of fusion between the thiazole's 4,5-bond and the isoquinoline's h-bond (positions 7,8). The systematic IUPAC name is 6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinolin-2-amine for the 2-amino derivative . Its molecular formula is C₁₀H₁₁N₃S (for the 2-amine) or C₁₀H₁₀N₂S (for the unsubstituted parent), with a molecular weight of 205.28 g/mol and 190.26 g/mol, respectively [2] [6]. Key identifiers include:
The scaffold exhibits planar aromatic character in the thiazole ring, while the tetrahydroisoquinoline component introduces conformational flexibility. Substituents at the thiazole 2-position (e.g., amino group) significantly influence electronic properties and bioactivity [4] .
Table 1: Structural Characteristics of Key Tetrahydrothiazolo[4,5-h]isoquinoline Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline | C₁₀H₁₀N₂S | 190.26 | 120546-67-0 |
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine | C₁₀H₁₁N₃S | 205.28 | 120546-68-1 |
The synthesis and exploration of this scaffold emerged from efforts to develop novel heterocyclic compounds with enhanced bioactivity. Early synthetic routes were reported in the late 1980s–1990s, with CAS numbers 120546-67-0 and 120546-68-1 formally registered for the core and its 2-amino derivative [6]. A pivotal study by Girard et al. (2007) documented the systematic synthesis of 7,8-fused heterocyclic tetrahydroisoquinolines, including thiazolo and thiadiazolo variants, specifically evaluating their inhibition of rabbit adrenal phenylethanolamine-N-methyltransferase (PNMT). This work identified 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline (SK&F 86607) as a potent PNMT inhibitor, highlighting its therapeutic potential for modulating catecholamine biosynthesis [6]. Concurrently, synthetic methodologies evolved to incorporate diverse substituents, enabling structure-activity relationship (SAR) studies focused on anticancer and enzyme inhibition activities in subsequent decades [4] [6].
This scaffold occupies a strategic niche in medicinal chemistry due to its:
Table 2: Biological Significance of Key Derivatives
Biological Target/Activity | Lead Compound | Key Finding | Reference |
---|---|---|---|
PNMT Inhibition | SK&F 86607 | Potent inhibition of rabbit adrenal PNMT; modulator of catecholamine synthesis | [6] |
CDK2 Inhibition (Anticancer) | Derivative 7e | IC₅₀ = 0.149 µM (superior to Roscovitine, IC₅₀ = 0.380 µM) | [4] |
DHFR Inhibition (Anticancer) | Derivative 8d | IC₅₀ = 0.199 µM (comparable to Methotrexate, IC₅₀ = 0.131 µM) | [4] |
Antioxidant Activity | Compounds 1,3,6,7c,8e | Higher activity than Vitamin C | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0